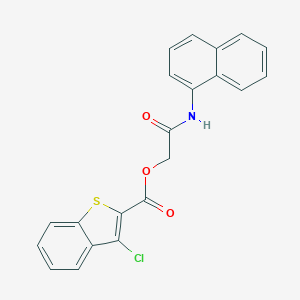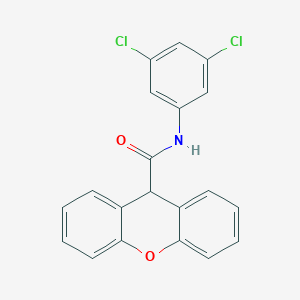![molecular formula C29H27BrN2O3S B333336 PROPYL 2-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B333336.png)
PROPYL 2-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a quinoline moiety, a bromophenyl group, and a cycloheptathiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Cycloheptathiophene Ring Formation: The cycloheptathiophene ring can be formed through a series of cyclization reactions involving thiophene derivatives.
Final Coupling and Esterification: The final step involves coupling the quinoline derivative with the cycloheptathiophene derivative, followed by esterification to form the propyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Applications De Recherche Scientifique
Propyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s quinoline core makes it a potential candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure may impart interesting electronic and optical properties, making it useful in the development of new materials.
Mécanisme D'action
The mechanism of action of PROPYL 2-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The bromophenyl group may enhance the compound’s binding affinity to its targets through halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Compounds with similar quinoline structures but different functional groups.
Thiophene Derivatives: Compounds with thiophene rings that exhibit similar electronic properties.
Uniqueness
Propyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its combination of a quinoline core, a bromophenyl group, and a cycloheptathiophene ring. This unique structure may impart distinct biological and chemical properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C29H27BrN2O3S |
|---|---|
Poids moléculaire |
563.5 g/mol |
Nom IUPAC |
propyl 2-[[2-(4-bromophenyl)quinoline-4-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C29H27BrN2O3S/c1-2-16-35-29(34)26-21-9-4-3-5-11-25(21)36-28(26)32-27(33)22-17-24(18-12-14-19(30)15-13-18)31-23-10-7-6-8-20(22)23/h6-8,10,12-15,17H,2-5,9,11,16H2,1H3,(H,32,33) |
Clé InChI |
SRDASRGRQAOCFI-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br |
SMILES canonique |
CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(3-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B333255.png)
![4-[4-methoxy-3-(phenoxymethyl)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B333257.png)
![isopropyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B333258.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B333259.png)
![tetramethyl 6'-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B333261.png)
![5-bromo-2-(4-bromo-1-naphthyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B333262.png)
![Tetramethyl 6'-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B333265.png)
![2-[1-benzyl-2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B333266.png)

![Methyl 2-[(4-fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B333271.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B333272.png)
![4-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B333273.png)
![4-{[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-(3-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B333276.png)

